5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
Apigetrin (apigenin-7-O-glucoside) is a flavonoid glycoside derived from the aglycone apigenin, with a glucose moiety attached at the 7-hydroxyl position. It is abundant in fruits, vegetables, and medicinal plants such as Teucrium gnaphalodes and Scutellaria baicalensis. Apigetrin exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-adipogenic effects . Its mechanisms of action involve modulation of key pathways such as PI3K/AKT/mTOR, NF-κB/MAPK, and ROS-dependent apoptosis .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUJOKENFFTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-74-5 | |
| Record name | COSMOSIIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
coli Co-Culture Systems
The modular design of engineered E. coli co-cultures represents a breakthrough in apigetrin biosynthesis, circumventing the metabolic burden of single-strain systems. A 2018 study demonstrated a bifurcated approach where an upstream module converted p-coumaric acid to apigenin via 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone flavanone isomerase (CHI), and flavone synthase I (FNSI). The downstream module optimized UDP-glucose production and expressed glycosyltransferase (PaGT3) to glycosylate apigenin at the 7-hydroxyl position. Critical process parameters included:
- Inoculum ratio : A 2:1 ratio of upstream to downstream strains maximized precursor channeling
- Temperature : 30°C balanced enzyme activity and cell viability
- Media composition : M9 minimal media supplemented with 2% glycerol enhanced co-culture stability
Under optimized conditions, this system produced 38.5 µM (16.6 mg/L) apigetrin in fed-batch fermentation, marking a 12-fold improvement over previous microbial platforms. The co-culture approach reduced intermediate accumulation, with <5% residual apigenin detected post-fermentation.
Metabolic Engineering Challenges
While microbial systems avoid the environmental costs of plant extraction, key limitations persist:
- Cofactor balancing : NADPH demand for 4CL and CHS creates redox imbalances, reducing carbon flux to apigenin
- Glycosyltransferase specificity : PaGT3 exhibits 78% selectivity for apigenin’s 7-OH position versus 22% at 4′-OH, necessitating protein engineering for improved regioselectivity
- UDP-glucose availability : Overexpression of pgm (phosphoglucomutase) and galU (UTP-glucose-1-phosphate uridylyltransferase) increased intracellular UDP-glucose pools by 3.2-fold, directly correlating with apigetrin titer
Chemical Synthesis Approaches
Direct Glycosylation of Apigenin
The chemical synthesis of apigetrin typically involves glycosylating apigenin with protected glucose derivatives, followed by deprotection. A 2021 protocol achieved 72% yield using:
- Donor : Peracetylated glucosyl trichloroacetimidate
- Promoter : Trimethylsilyl triflate (TMSOTf)
- Solvent system : Anhydrous dichloromethane at -15°C
Deprotection with 30% ammonium hydroxide in methanol (20°C, 12 h) yielded apigetrin with >98% purity by HPLC. Nuclear magnetic resonance (NMR) characterization confirmed β-configuration at the anomeric center (δ 5.08 ppm, J = 7.2 Hz).
Koenigs-Knorr Reaction Modifications
Alternative approaches employ the Koenigs-Knorr reaction with mercury salts, though environmental concerns have driven the adoption of:
- Mercury-free systems : Silver triflate/activated molecular sieves in acetonitrile
- Microwave assistance : 15-minute reactions at 80°C versus 24-hour conventional heating
These methods reduce side-product formation (<5% apigenin-4′-glucoside) while maintaining yields above 65%.
Extraction from Natural Sources
Plant Material Selection
Apigetrin content varies significantly across species:
- Petroselinum crispum (parsley): 12–18 mg/g dry weight in leaves
- Apium graveolens (celery): 8–14 mg/g in seeds
- Matricaria chamomilla (chamomile): 4–7 mg/g in flowers
Optimal harvest times (e.g., parsley at 6–8 weeks post-germination) maximize apigetrin accumulation linked to flavonoid biosynthesis gene expression.
Solvent Extraction Protocols
Maceration with 96% ethanol (3 × 0.5 L per 100 g biomass, 48 h each) achieves 89–92% apigetrin recovery. Sequential fractionation partitions crude extract into:
- Hexane : Removes lipids and chlorophyll
- Ethyl acetate : Concentrates apigenin precursors
- n-Butanol : Enriches apigetrin (63–67% purity)
Ultrasound-assisted extraction (40 kHz, 50°C, 30 min) reduces processing time by 75% while maintaining yields.
Purification Techniques
Column Chromatography
Sephadex LH-20 columns (3 × 120 cm) with 80% methanol eluent resolve apigetrin from co-extracted quercetin and luteolin glycosides. Key parameters:
- Loading : 400 mg crude extract per run
- Flow rate : 1.0 mL/min
- Fraction size : 100 mL
This yields apigetrin at 92–95% purity, with 78% recovery from butanol fractions.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (30% acetonitrile/0.1% formic acid) achieves >99% purity:
Comparative Analysis of Preparation Methods
| Method | Yield (mg/g) | Purity (%) | Time (Days) | Scalability |
|---|---|---|---|---|
| Microbial Biosynthesis | 16.6/L | 95 | 7–10 | High |
| Chemical Synthesis | 72% | 98 | 2–3 | Moderate |
| Plant Extraction | 12–18 | 99 | 5–7 | Low |
Microbial systems offer the most sustainable route for industrial production, though chemical synthesis remains preferable for small-scale pharmaceutical applications requiring ultra-high purity. Plant-derived apigetrin, while limited by seasonal variability, retains importance for nutraceuticals where natural sourcing is mandated.
Chemical Reactions Analysis
Types of Reactions
Apigetrin undergoes various chemical reactions, including:
Oxidation: Apigetrin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert apigetrin into its reduced forms.
Substitution: Apigetrin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced flavonoid derivatives.
Scientific Research Applications
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of apigetrin. For instance, research demonstrated that apigetrin significantly reduced pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β in an in vitro model of SARS-CoV-2-induced inflammation. This suggests its potential role in managing cytokine release syndrome associated with COVID-19 .
In another study involving L6 skeletal muscle cells, apigetrin was shown to inhibit lipopolysaccharide-induced inflammation by downregulating key inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also inhibited the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further supporting its anti-inflammatory effects .
Anticancer Properties
Apigetrin has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HepG2) and Hep3B cells. It was found to induce apoptosis and necroptosis in Hep3B cells through mechanisms involving the upregulation of tumor necrosis factor alpha (TNFα) and the downregulation of anti-apoptotic proteins like Bcl-xL. The half-maximal inhibitory concentration (IC50) for Hep3B cells was determined to be 52.67 µM after 48 hours of treatment, indicating a potent cytotoxic effect .
In HepG2 cells, apigetrin caused cell death primarily through the extrinsic apoptotic pathway without affecting mitochondrial-mediated apoptosis markers . The compound's ability to arrest the cell cycle at the G2/M phase further emphasizes its potential as an anticancer agent.
Viral Infection Management
The inhibition of SARS-CoV-2 spike protein binding to ACE2 receptors by apigetrin positions it as a candidate for therapeutic development against COVID-19. By targeting hypoxia-inducible factor 1-alpha (HIF-1α), apigetrin may help mitigate the inflammatory response associated with viral infections .
Summary Table: Applications of Apigetrin
Case Studies
Case Study 1: Apigetrin in SARS-CoV-2 Models
In a laboratory setting, apigetrin was tested on macrophage-like THP-1 and lung epithelial MH-S cells infected with pseudo-SARS-CoV-2. The results indicated a significant reduction in inflammatory cytokines and enhanced cell viability post-treatment, suggesting that apigetrin could be beneficial for patients experiencing severe inflammatory responses due to COVID-19 .
Case Study 2: Apigetrin's Effect on Hepatocellular Carcinoma
A study focusing on Hep3B cells revealed that treatment with apigetrin resulted in notable cytotoxic effects characterized by morphological changes indicative of necroptosis. The study utilized various assays including MTT and colony formation assays to confirm these findings, establishing a clear link between apigetrin treatment and decreased cell proliferation .
Mechanism of Action
Apigetrin exerts its effects through various molecular targets and pathways:
Anticancer Activity: Apigetrin inhibits cancer cell proliferation by modulating the cell cycle and blocking the cell phase at the G2/M checkpoint.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Apigetrin inhibits the expression of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Structural Insights :
- O-glycosides (Apigetrin, Cosmosiin) : The O-glucose bond enhances solubility but is susceptible to hydrolysis by gut microbiota, releasing active aglycones .
- C-glycosides (Vitexin, Isovitexin) : The C-glucose bond confers metabolic stability, prolonging systemic circulation but limiting aglycone release .
- Aglycone vs. Glycoside : Apigenin exhibits faster cellular uptake due to lipophilicity, while apigetrin’s glycosylation improves pharmacokinetics and reduces toxicity .
Anticancer Effects
Key Findings :
- Apigetrin’s G2/M arrest is more pronounced than vitexin but less potent than apigenin in inducing apoptosis .
- Apigenin’s aglycone form shows higher efficacy in ROS-mediated pathways but requires higher doses due to solubility limitations .
Anti-Inflammatory and Antioxidant Effects
Key Insights :
- Apigetrin’s glycosylation enhances its stability in inflammatory environments, making it effective in SARS-CoV-2-related cytokine storms .
- Apigenin’s aglycone form shows broader antioxidant activity but shorter half-life .
Metabolic and Toxicity Profiles
Critical Notes:
Biological Activity
Apigetrin, scientifically known as Apigenin 7-O-glucoside, is a flavonoid glycoside predominantly found in various fruits and vegetables. It has garnered significant attention for its diverse biological activities, particularly its potential therapeutic effects against various forms of cancer, inflammation, and oxidative stress. This article delves into the biological activity of Apigetrin, highlighting its mechanisms of action, effects on different cell types, and potential clinical applications.
Anticancer Properties
Apigetrin has been extensively studied for its anticancer properties. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.
- Cell Cycle Arrest : Apigetrin has been shown to induce G2/M phase arrest in gastric cancer cells (AGS) by regulating proteins such as cyclin B1, cdc25c, and cdk1. This mechanism is critical for inhibiting cancer cell proliferation .
- Induction of Apoptosis : In Hep3B hepatocellular carcinoma cells, Apigetrin promotes apoptosis through the extrinsic pathway by up-regulating TNFα and increasing levels of cleaved caspase-3 and PARP .
- Autophagy : The compound also enhances autophagic processes in AGS cells, marked by increased expression of autophagy-related proteins like LC3B-II and beclin-1 .
- Reactive Oxygen Species (ROS) Generation : Apigetrin elevates ROS levels in Hep3B cells, contributing to its cytotoxic effects .
Anti-inflammatory Effects
Apigetrin exhibits significant anti-inflammatory properties by modulating key signaling pathways:
- NF-κB Pathway : Studies have shown that Apigetrin inhibits lipopolysaccharide (LPS)-induced inflammation in L6 muscle cells by suppressing NF-κB activation and reducing the expression of inflammatory markers such as iNOS and COX-2 .
- MAPK Signaling : The compound also impacts MAPK phosphorylation in LPS-treated cells, further contributing to its anti-inflammatory effects .
Neuroprotective Effects
Emerging research suggests that Apigetrin may have neuroprotective properties. It has been investigated for its ability to alleviate neurodegenerative conditions by promoting autophagy and reducing oxidative stress .
Inhibition of Viral Activity
Recent studies have indicated that Apigetrin possesses inhibitory activity against SARS-CoV-2 proteases, suggesting potential applications in treating viral infections .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of Apigetrin:
Case Study 1: Gastric Cancer Treatment
A study focused on AGS gastric cancer cells demonstrated that treatment with Apigetrin resulted in significant reductions in cell viability and induced both apoptosis and autophagy. The study highlighted the potential of Apigetrin as a dietary supplement for cancer prevention or treatment.
Case Study 2: Hepatocellular Carcinoma
In another investigation involving Hep3B cells, researchers found that Apigetrin not only inhibited cell growth but also induced necroptosis. This dual action suggests that Apigetrin could be a valuable candidate for further clinical trials aimed at hepatocellular carcinoma therapy.
Q & A
Basic: What are the primary molecular mechanisms of Apigetrin in modulating cellular pathways?
Apigetrin (apigenin-7-O-glucoside) exhibits activity through multiple pathways, including:
- Inhibition of ACE2 and TGFβ expression in SARS-CoV-2 spike protein-induced cytotoxicity .
- Attenuation of endoplasmic reticulum (ER) stress via downregulation of GRP78 and CHOP in pancreatic β-cells exposed to streptozotocin .
- ROS-mediated STAT3/JAK2 pathway modulation in gastric cancer, leading to apoptosis and cell cycle arrest .
Methodological Note: To validate these mechanisms, prioritize Western blotting for protein expression and ROS quantification via DCFH-DA assays .
Basic: Which experimental models are most suitable for studying Apigetrin’s bioactivity?
Common models include:
- In vitro cell lines: Hep3B liver cancer cells (apoptosis/necroptosis assays) , pancreatic β-cell lines (ER stress models) , and gastric cancer cells (STAT3 pathway analysis) .
- In vivo models: Streptozotocin-induced diabetic rodents for pancreatic protection studies .
Methodological Note: Use MTT assays for cytotoxicity screening and flow cytometry for cell cycle/apoptosis profiling .
Advanced: How can researchers resolve contradictions in Apigetrin’s dose-dependent effects across studies?
Discrepancies in effective doses (e.g., 10–50 µM in cancer vs. 5–20 µM in anti-inflammatory studies) may arise from:
- Cell-type specificity: Cancer cells often require higher doses due to aggressive proliferation.
- Assay sensitivity: Variations in ROS detection methods (e.g., DCFH-DA vs. lucigenin assays) .
Methodological Solution: Conduct dose-response curves with multiple endpoints and use orthogonal validation methods (e.g., siRNA knockdown to confirm pathway specificity) .
Advanced: What experimental design considerations are critical for studying Apigetrin’s dual pro-apoptotic and antioxidant roles?
Key factors include:
- Context-dependent ROS modulation: Apigetrin may induce ROS in cancer cells (pro-apoptotic) but scavenge ROS in normal cells (protective). Design experiments with cell-type controls .
- Time-course analysis: Apigetrin’s effects on ER stress markers (e.g., GRP78) peak at 24h in β-cells, while STAT3 inhibition in gastric cancer occurs within 12h .
Methodological Note: Use temporal RNA/protein sampling and ROS live-cell imaging to capture dynamic effects.
Advanced: How can researchers address reproducibility challenges in Apigetrin’s in vitro-to-in vivo translation?
Common pitfalls include:
- Bioavailability limitations: Apigetrin’s glucoside moiety may reduce absorption. Consider pharmacokinetic profiling (e.g., LC-MS for plasma concentration) .
- Model relevance: Streptozotocin-induced β-cell damage may not fully replicate human diabetic pathophysiology. Use genetic models (e.g., db/db mice) for validation .
Methodological Solution: Pair in vitro findings with ex vivo organoid models and metabolomic analysis to bridge gaps .
Advanced: What statistical approaches are recommended for analyzing Apigetrin’s multi-target effects?
- Multivariate analysis: Use PCA or PLS-DA to identify correlations between Apigetrin’s anti-inflammatory and anticancer outcomes .
- Network pharmacology: Map Apigetrin’s targets (e.g., ACE2, STAT3) onto protein interaction databases (STRING, KEGG) to predict off-target effects .
Methodological Note: Ensure sample sizes ≥6 replicates for ANOVA/Tukey post-hoc tests in cell-based studies .
Basic: What are the standard purity and characterization requirements for Apigetrin in experimental studies?
- Purity: ≥95% confirmed by HPLC (C18 column, UV detection at 340 nm) .
- Characterization: NMR (¹H/¹³C) for structural validation and LC-MS for molecular weight confirmation .
Methodological Note: Reference commercial standards (e.g., Sigma-Aldrich) and disclose batch numbers in publications .
Advanced: How should researchers design controls to isolate Apigetrin-specific effects in complex biological systems?
- Negative controls: Use apigenin (aglycone form) to distinguish glucoside-specific effects .
- Pharmacological inhibitors: Pair with NF-κB inhibitors (e.g., BAY 11-7082) to confirm pathway involvement .
Methodological Note: Include vehicle controls (DMSO concentration ≤0.1%) to rule out solvent toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
